Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18093717
InChI: InChI=1S/C8H6F3NO3S/c1-2-15-6(14)5(13)4-3-12-7(16-4)8(9,10)11/h3H,2H2,1H3
SMILES:
Molecular Formula: C8H6F3NO3S
Molecular Weight: 253.20 g/mol

Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

CAS No.:

Cat. No.: VC18093717

Molecular Formula: C8H6F3NO3S

Molecular Weight: 253.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate -

Specification

Molecular Formula C8H6F3NO3S
Molecular Weight 253.20 g/mol
IUPAC Name ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate
Standard InChI InChI=1S/C8H6F3NO3S/c1-2-15-6(14)5(13)4-3-12-7(16-4)8(9,10)11/h3H,2H2,1H3
Standard InChI Key DHQKPWPKTBYHFF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)C1=CN=C(S1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate, which precisely describes its molecular architecture:

  • A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) at position 5.

  • A trifluoromethyl group (CF3-\text{CF}_3) substituent at position 2 of the thiazole ring.

  • An ethyl ester (OCO2C2H5-\text{OCO}_2\text{C}_2\text{H}_5) linked to a carbonyl group (C=O-\text{C}=O) at position 2 of the thiazole.

The compound’s structure is represented by the SMILES notation CCOC(=O)C(=O)C1=CN=C(S1)C(F)(F)F, which codifies its connectivity and functional groups .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Nameethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate
CAS Registry Number1995301-86-4
Molecular FormulaC8H6F3NO3S\text{C}_8\text{H}_6\text{F}_3\text{NO}_3\text{S}
Molecular Weight253.20 g/mol
InChIKeyDHQKPWPKTBYHFF-UHFFFAOYSA-N

Physicochemical Properties

Computed Physicochemical Parameters

PubChem’s computational analyses provide critical insights into the compound’s behavior:

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP32.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8
Rotatable Bond Count4
Topological Polar Surface Area84.5 Ų
Heavy Atom Count16
  • Lipophilicity: The XLogP3 value of 2.3 indicates moderate lipophilicity, likely influenced by the trifluoromethyl group’s hydrophobic nature.

  • Polarity: The high hydrogen bond acceptor count (8) and polar surface area (84.5 Ų) suggest significant polarity, which may affect solubility in aqueous media.

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are not explicitly provided in the cited sources, the compound’s functional groups predict key absorption features:

  • Carbonyl Stretching: Strong IR absorption near 1700–1750 cm1^{-1} for the ester and ketone groups.

  • Thiazole Ring Vibrations: Characteristic bands in the 1500–1600 cm1^{-1} range for C=N and C-S bonds.

Synthesis and Industrial Production

Synthetic Pathways

Although detailed synthetic protocols are not disclosed in the referenced data, the compound’s structure suggests plausible routes:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones or via Hantzsch-type reactions.

  • Esterification: Reaction of the corresponding carboxylic acid with ethanol under acidic catalysis.

Industrial Considerations

Large-scale production would likely optimize:

  • Catalyst Efficiency: Use of Lewis acids (e.g., BF3\text{BF}_3) to accelerate cyclization.

  • Purification Techniques: Crystallization or chromatography to isolate the product from reaction mixtures.

Hazard CodeDescription
H302Acute toxicity, oral (Warning)
H315Skin corrosion/irritation (Warning)

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